Increased Lipophilicity and Reduced Polar Surface Area Relative to 4-Phenyl-1H-pyrazole
The propargyl modification shifts lipophilicity upward by ΔXLogP3 +0.3 and reduces TPSA by 10.9 Ų compared to 4-phenyl-1H-pyrazole [2]. In the target compound, XLogP3-AA = 2.1 and TPSA = 17.8 Ų [1], versus the comparator at XLogP3-AA = 1.8 and TPSA = 28.7 Ų [2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1, TPSA = 17.8 Ų |
| Comparator Or Baseline | 4-Phenyl-1H-pyrazole: XLogP3-AA = 1.8, TPSA = 28.7 Ų |
| Quantified Difference | ΔXLogP3-AA = +0.3; ΔTPSA = −10.9 Ų |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs TPSA) |
Why This Matters
Higher lipophilicity and lower TPSA correlate with improved passive membrane permeability, making the propargyl derivative a superior starting point for cell-active compound development.
- [1] PubChem CID 62769565. 4-phenyl-1-(prop-2-yn-1-yl)-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1342686-75-2 (accessed 2026-05-06). View Source
- [2] PubChem CID 139106. 4-Phenyl-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/10199-68-5 (accessed 2026-05-06). View Source
